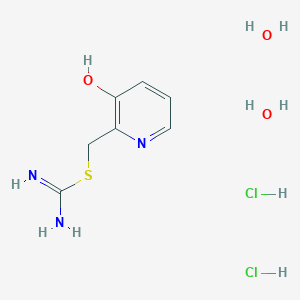![molecular formula C12H14FN3S B5401671 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5401671.png)
4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole, also known as EFMT, is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. EFMT has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
科学研究应用
4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole has been studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and medicinal chemistry. One of the most promising applications of 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole is in the development of new drugs for the treatment of cancer. 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it may have potential as a chemotherapeutic agent. 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
作用机制
The exact mechanism of action of 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole may also inhibit the activity of the enzyme topoisomerase, which is involved in DNA replication and repair. In addition, 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole can inhibit the growth and proliferation of cancer cells, as well as induce cell cycle arrest and apoptosis. 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole has also been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting that it may have potential as an anti-inflammatory agent. In vivo studies have shown that 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole can inhibit tumor growth and metastasis in animal models, and it may have potential as a chemotherapeutic agent.
实验室实验的优点和局限性
One of the main advantages of 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole for lab experiments is its relatively low cost and ease of synthesis. 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole can be synthesized using relatively simple and inexpensive chemical reactions, and it is readily available from a number of chemical suppliers. In addition, 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole has been shown to have a relatively low toxicity profile, making it a safer alternative to some other chemical compounds that are used in scientific research.
However, there are also some limitations to the use of 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole in lab experiments. One of the main limitations is its relatively low solubility in water, which can make it difficult to dissolve and work with in aqueous solutions. In addition, 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
未来方向
There are a number of potential future directions for research on 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole. One area of research that is currently being explored is the development of new 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole analogs with improved pharmacological properties. These analogs may have increased solubility, longer half-lives, and improved efficacy as therapeutic agents. Another area of research is the investigation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole. This may involve the identification of specific enzymes and signaling pathways that are targeted by 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole, as well as the development of new assays and screening methods for 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole and its analogs. Finally, 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole may have potential applications in other areas of scientific research, such as materials science and catalysis, and further investigation into these areas may lead to new discoveries and applications for this compound.
合成方法
The synthesis of 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole involves a series of chemical reactions, starting from the reaction between 4-fluorobenzyl chloride and thioacetamide to form 4-fluorobenzylthioacetamide. This intermediate is then reacted with ethyl hydrazinecarboxylate and sodium ethoxide to produce 4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole. The overall yield of this synthesis method is around 50%, and the purity of the final product can be improved through recrystallization.
属性
IUPAC Name |
4-ethyl-3-[(4-fluorophenyl)methylsulfanyl]-5-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3S/c1-3-16-9(2)14-15-12(16)17-8-10-4-6-11(13)7-5-10/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIYUFYAWPIOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine](/img/structure/B5401596.png)




![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5401610.png)
![ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5401618.png)
![3-(3,4-dimethoxyphenyl)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5401620.png)
![7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5401633.png)


![3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B5401660.png)